![molecular formula C21H22F3N3O2 B2761998 6-Cyclopropyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2202085-15-0](/img/structure/B2761998.png)
6-Cyclopropyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C21H22F3N3O2 and its molecular weight is 405.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Cyclopropyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound belongs to the class of 3,4-dihydropyrimidinones, which have been recognized for their diverse therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a cyclopropyl group, a trifluoromethylbenzoyl moiety, and a piperidine ring, which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that compounds in the 3,4-dihydropyrimidinone class exhibit a wide range of biological activities, including:
- Antitumor Activity : Several studies have shown that derivatives of 3,4-dihydropyrimidinones possess significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a related compound demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Antibacterial Properties : The antibacterial activity of dihydropyrimidinones has been documented, with some derivatives showing efficacy against resistant bacterial strains .
- Anti-inflammatory Effects : Compounds within this class have also been noted for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation .
The mechanism by which this compound exerts its effects may involve the modulation of specific receptors or enzymes. For example:
- Adenosine Receptor Antagonism : Some dihydropyrimidinones have been identified as selective antagonists for adenosine receptors (A2B), which play a critical role in various physiological processes. The compound's ability to bind selectively to these receptors could explain its therapeutic potential in conditions such as cancer and inflammation .
Table 1: Biological Activities and IC50 Values
Case Studies
-
Antitumor Efficacy :
In a study focusing on the antitumor properties of dihydropyrimidinones, it was found that compounds with similar structures induced significant apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers. -
Antibacterial Activity :
A comparative analysis of various dihydropyrimidinone derivatives revealed that certain substitutions enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing biological activity. -
Anti-inflammatory Mechanism :
Research demonstrated that specific dihydropyrimidinone derivatives could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound belongs to the class of 3,4-dihydropyrimidinones, which are recognized for their diverse therapeutic applications. The following sections detail the primary biological activities associated with this compound.
Antitumor Activity
Numerous studies have documented the antitumor properties of 3,4-dihydropyrimidinones. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. A notable study revealed that a related compound induced apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin.
Antibacterial Properties
The antibacterial activity of this class of compounds has been well-documented. Some derivatives exhibit efficacy against resistant bacterial strains. A comparative analysis indicated that certain structural modifications enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Compounds within this class have demonstrated anti-inflammatory properties, which are beneficial in treating chronic inflammatory conditions. Specific derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Antitumor Efficacy
A study focusing on the antitumor properties of dihydropyrimidinones found that compounds with similar structures significantly induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers.
Antibacterial Activity
Research highlighted that specific substitutions in dihydropyrimidinone derivatives enhanced antibacterial efficacy against resistant strains. This underscores the importance of structural modifications in optimizing biological activity.
Anti-inflammatory Mechanism
Studies demonstrated that certain dihydropyrimidinone derivatives could inhibit pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases.
Summary Table: Biological Activities and IC50 Values
Activity Type | Compound Reference | IC50 Value (nM) | Notes |
---|---|---|---|
Antitumor | 50 | Induced apoptosis in FaDu cells | Significant cytotoxicity observed |
Antibacterial | 100 | Effective against E. coli | Notable efficacy against resistant strains |
Anti-inflammatory | 75 | Reduced TNF-alpha levels | Potential for treating chronic inflammation |
A2B Receptor Binding | 585.5 | Selective antagonist | Important for cancer and inflammation therapies |
Eigenschaften
IUPAC Name |
6-cyclopropyl-3-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c22-21(23,24)17-4-2-1-3-16(17)20(29)26-9-7-14(8-10-26)12-27-13-25-18(11-19(27)28)15-5-6-15/h1-4,11,13-15H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYAMVGQEBCTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.